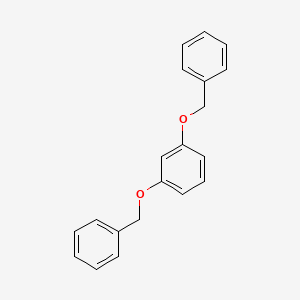

1,3-Dibenzyloxybenzene

Vue d'ensemble

Description

1,3-Dibenzyloxybenzene is a chemical compound with the molecular formula C20H18O2 . It is also known by other names such as 1,3-Bis(benzyloxy)benzene and Resorcinol Dibenzyl Ether .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two benzyloxy groups attached at the 1 and 3 positions . The average mass of the molecule is 290.356 Da .

Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 71.0 to 76.0 degrees Celsius .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- A study by Sharma, Bobek, and Bloch (1975) explored the synthesis of 1,3-dideazauridine and its dibenzyl derivative from 4-bromo-1,3-dihydroxybenzene, leading to the discovery of its antitumor activity and inhibition of herpes simplex virus type I in vitro (Sharma, Bobek, & Bloch, 1975).

Wastewater Treatment

- Zhelovitskaya, Dresvyannikov, and Shagidullin (2020) investigated the electrochemical destruction of 1,3-dihydroxybenzene for wastewater treatment, achieving a 95.78% conversion coefficient in 3 hours (Zhelovitskaya, Dresvyannikov, & Shagidullin, 2020).

Elastomer Synthesis

- A study by Fan et al. (2018) on the synthesis of N,N-dihydroxybenzene-1,3-dicarboximidoyl dichloride from benzene-1,3-dicarboxaldehyde indicated its application in enhancing the tensile strength of different elastomers (Fan et al., 2018).

Debenzylation Research

- Akien, Legeay, Wells, and Poliakoff (2010) studied the continuous catalytic debenzylation of 1,4-dibenzyloxybenzene, achieving high conversion and selectivity for monodebenzylated products (Akien, Legeay, Wells, & Poliakoff, 2010).

Electrosynthesis and Polymerization

- Kennedy, Glidle, and Cunnane (2007) explored the electrochemical oxidation and polymerization of 1,3-dihydroxybenzene for creating pinhole-free masks in nanotechnology applications (Kennedy, Glidle, & Cunnane, 2007).

Chemical Stability Studies

- Romero et al. (2018) conducted research on the pKa determination of 1,2-dihydroxybenzenes, which include structural analogs of 1,3-dibenzyloxybenzene, revealing insights into their chemical properties (Romero et al., 2018).

Safety and Hazards

1,3-Dibenzyloxybenzene is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety measures and hazards are not detailed in the search results.

Relevant Papers

One relevant paper discusses the continuous catalytic debenzylation of 1,4-Dibenzyloxybenzene with H2 in THF . This paper might provide insights into similar reactions involving this compound.

Mécanisme D'action

Target of Action

The primary targets of 1,3-Dibenzyloxybenzene are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It is known that this compound can be acylated with acetic anhydride to produce 3,5-dibenzyloxyacetophenone , a precursor for the production of various drugs.

Biochemical Pathways

Given its role as a precursor in the synthesis of various drugs , it is likely involved in several biochemical pathways

Result of Action

As a precursor in drug synthesis , it is likely to have significant effects at the molecular and cellular levels

Propriétés

IUPAC Name |

1,3-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESHZVQZWMQUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362173 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-42-4 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-dibenzyloxybenzene in the synthesis of 1,3-dideazauridine?

A: In the synthesis of 1,3-dideazauridine described by [], this compound serves as a protected form of 1,3-dihydroxybenzene. The benzyl protecting groups are added to prevent unwanted reactions at the hydroxyl groups during subsequent steps. After reacting with n-butyllithium and cadmium chloride to form the organocadmium intermediate, this compound is coupled with a protected ribose sugar. Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield the desired 1,3-dideazauridine.

Q2: Are there any alternative synthetic routes to 1,3-dideazauridine that don't utilize this compound?

A: The provided research focuses solely on the synthesis utilizing this compound. [] While alternative synthetic routes might exist, they are not explored in this research. Further investigation into the literature on nucleoside analog synthesis would be required to identify other potential synthetic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)